![molecular formula C16H13N7O B2531518 N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide CAS No. 1421475-74-2](/img/structure/B2531518.png)

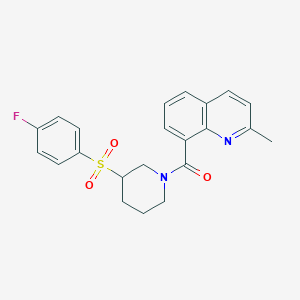

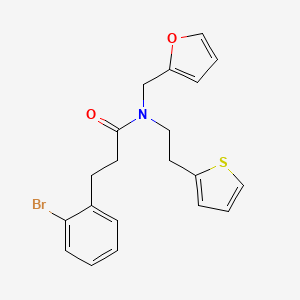

N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide" is a heterocyclic molecule that features several fused rings, including a benzo[d]imidazole, a pyrazole, and a pyrimidine ring. This structure suggests potential biological activity, given the prevalence of such motifs in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in various studies. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide via reaction with 2,3-diaminopyridine has been reported, yielding a good product . Another study describes the synthesis of analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, where the imidazole ring atoms were replaced with isosteric groups, although these analogues showed less anticonvulsant activity . Additionally, the synthesis of various benzo[d]imidazole derivatives with potential antioxidant and antimicrobial activities has been achieved, demonstrating the versatility of these heterocyclic frameworks in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is often characterized by spectroscopic methods. The structure determination is crucial for understanding the compound's potential interactions with biological targets. The studies referenced do not directly analyze the molecular structure of "N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide," but they do provide insights into the structural analysis of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of multiple reactive sites, including amide, pyrazole, and imidazole functionalities. The studies show that these sites can participate in various reactions, such as the formation of Schiff's bases, cyclization reactions to form imidazo[1,2-a]pyridines, and oxidative cyclization to yield pyrazolo[3,4-d]pyrimidines . These reactions are important for the diversification of the core structure and the potential enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are determined by their molecular structure. The presence of different functional groups can affect properties such as solubility, lipophilicity, and pKa, which in turn influence the compound's pharmacokinetic profile and biological activity. For example, the study on analogues of 9H-purine suggests that differences in electrostatic isopotential maps, which are influenced by the molecular structure, may relate to anticonvulsant activity . The antioxidant and antimicrobial activities of benzo[d]imidazole derivatives also highlight the importance of molecular descriptors in predicting the activity of such compounds .

Applications De Recherche Scientifique

Experimental and Theoretical Studies on Related Compounds

Functionalization Reactions : Studies have explored the functionalization reactions of related heterocyclic compounds, demonstrating methodologies for modifying molecular structures, which could be applicable to the synthesis and application of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide in various fields, such as medicinal chemistry and materials science (Yıldırım et al., 2005).

Medicinal Chemistry Strategies : Research has identified strategies to reduce metabolism mediated by aldehyde oxidase in imidazo[1,2-a]pyrimidine derivatives, indicating the importance of molecular modifications for enhancing drug stability and efficacy. Such strategies might be relevant when considering the pharmacological potential of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (Linton et al., 2011).

Catalyst-free Synthesis : The catalyst-free synthesis of benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamide derivatives through a one-pot reaction highlights environmentally friendly approaches to synthesizing complex molecules. This methodology could be adapted for the efficient and green synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide (Shaabani et al., 2014).

Antiviral and Antitumor Applications : Various heterocyclic compounds have been investigated for their antiviral and antitumor properties. Such research underscores the potential therapeutic applications of structurally related compounds, suggesting areas where N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide might be explored for its bioactivity (Hebishy et al., 2020).

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-yl)-2-methyl-6-pyrazol-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O/c1-10-18-13(9-14(19-10)23-8-4-7-17-23)15(24)22-16-20-11-5-2-3-6-12(11)21-16/h2-9H,1H3,(H2,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLQNLPPXOHVKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)C(=O)NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2531436.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)

![(3Ar,7aR)-2-but-2-ynoyl-N-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxamide](/img/structure/B2531450.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide](/img/structure/B2531458.png)